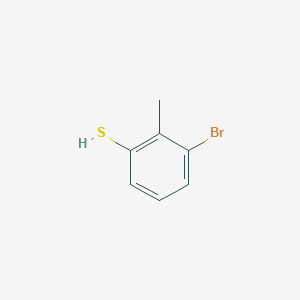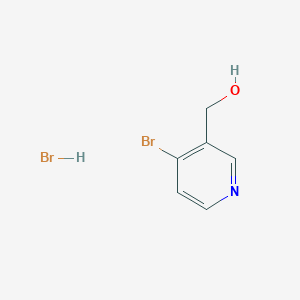
4-溴-3-吡啶甲醇氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-pyridinemethanol hydrobromide, also known as 4-Bromo-3-pyridinemethanol, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in a number of laboratory experiments in order to investigate its properties and potential uses.
科学研究应用
有机合成
4-溴-3-吡啶甲醇氢溴酸盐: 是有机合成中的一种重要中间体。其溴原子和吡啶环使其成为构建复杂有机分子的多功能试剂。 它在杂环化合物的合成中特别有用,杂环化合物在许多药物中都很常见 .
药物化学
在药物化学中,该化合物用作开发新药的构件。 其结构基序存在于许多生物活性分子中,使其成为药物设计和发现过程中的重要组成部分 .
材料科学
4-溴-3-吡啶甲醇氢溴酸盐的吡啶部分可以与各种材料相互作用,可能导致开发具有独特性能的新材料。 材料科学研究人员可以探索其在创建新型聚合物或涂料方面的应用 .
化学教育
该化合物可用于教育环境中教授高级有机化学概念。 其反应可以展示亲核取代和亲电芳香取代等关键原理,为学生提供实践经验 .
分析化学
4-溴-3-吡啶甲醇氢溴酸盐: 可用作分析方法中的标准品或试剂。 其明确的结构和特性使其可用于校正曲线和定量分析 .
农业化学
溴代吡啶结构类似于某些除草剂和杀虫剂。 因此,该化合物可用于合成新的农用化学品,以提高作物保护和产量 .
环境科学
研究人员可能会调查4-溴-3-吡啶甲醇氢溴酸盐或其衍生物的环境归宿,研究其降解产物及其对生态系统的影响。 这对评估新化学品的安全性和环境风险至关重要 .
催化
安全和危害
作用机制
Target of Action
It’s worth noting that it is a key intermediate in the synthesis of rupatadine , which is known to target histamine and platelet-activating factor (PAF) receptors .
Mode of Action
If we consider its role in the synthesis of rupatadine, it can be inferred that it may interact with histamine and paf receptors, leading to the alleviation of allergy symptoms .
Biochemical Pathways
Given its role in the synthesis of rupatadine, it may be involved in the histamine and paf signaling pathways .
Result of Action
Considering its role in the synthesis of rupatadine, it may contribute to the reduction of allergy symptoms .
生化分析
Biochemical Properties
4-Bromo-3-pyridinemethanol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 4-Bromo-3-pyridinemethanol hydrobromide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, 4-Bromo-3-pyridinemethanol hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-pyridinemethanol hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-pyridinemethanol hydrobromide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-pyridinemethanol hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. High doses of 4-Bromo-3-pyridinemethanol hydrobromide can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality .
Metabolic Pathways
4-Bromo-3-pyridinemethanol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and metabolite levels, potentially leading to changes in the overall metabolic state of the organism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects .
Transport and Distribution
The transport and distribution of 4-Bromo-3-pyridinemethanol hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 4-Bromo-3-pyridinemethanol hydrobromide can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-3-pyridinemethanol hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of 4-Bromo-3-pyridinemethanol hydrobromide is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
(4-bromopyridin-3-yl)methanol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMZVNVPHSRWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



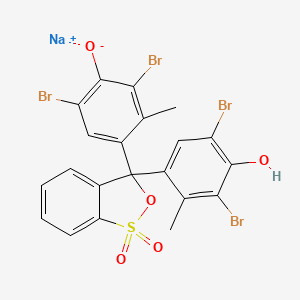

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)
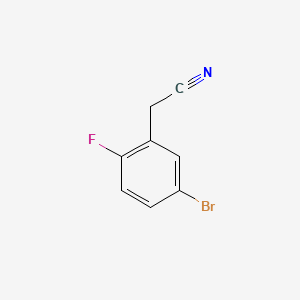
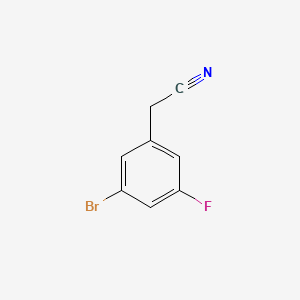
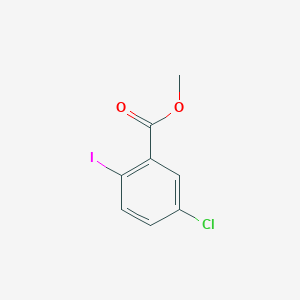
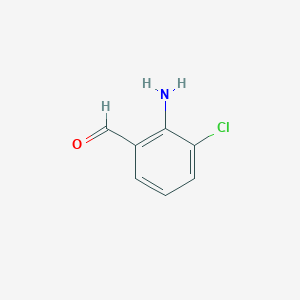

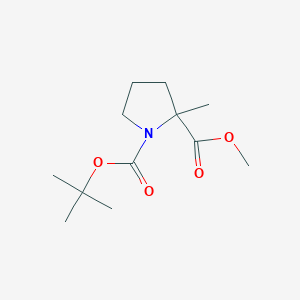
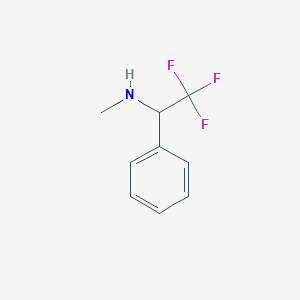
![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
